Carbamic acid, (((cyanomethyl)phenylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
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Overview
Description
Carbamic acid, (((cyanomethyl)phenylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a complex organic compound with a unique structure that combines elements of carbamic acid, cyanomethyl, phenylamino, and benzofuranyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (((cyanomethyl)phenylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester typically involves multiple steps. One common method includes the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and supercritical carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (((cyanomethyl)phenylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Carbamic acid, (((cyanomethyl)phenylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of carbamic acid, (((cyanomethyl)phenylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid: A simpler compound with the formula H2NCOOH, known for its role in the synthesis of carbamates and ureas.
Thiophene derivatives: Compounds containing a thiophene ring, which exhibit various biological activities and are used in medicinal chemistry.
Benzofuran derivatives: Compounds containing a benzofuran ring, known for their diverse pharmacological properties.
Uniqueness
Carbamic acid, (((cyanomethyl)phenylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is unique due to its complex structure, which combines multiple functional groups, leading to a wide range of potential applications and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
82560-69-8 |
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Molecular Formula |
C20H21N3O3S |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[N-(cyanomethyl)anilino]sulfanyl-N-methylcarbamate |
InChI |
InChI=1S/C20H21N3O3S/c1-20(2)14-15-8-7-11-17(18(15)26-20)25-19(24)22(3)27-23(13-12-21)16-9-5-4-6-10-16/h4-11H,13-14H2,1-3H3 |
InChI Key |
MBVCFCHEZNAHNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SN(CC#N)C3=CC=CC=C3)C |
Origin of Product |
United States |
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